molecular formula C8H13FO2 B13254699 1-(3-Fluoro-2-hydroxypropyl)cyclobutane-1-carbaldehyde

1-(3-Fluoro-2-hydroxypropyl)cyclobutane-1-carbaldehyde

Cat. No.: B13254699
M. Wt: 160.19 g/mol
InChI Key: SCNCQNBJGLXQFF-UHFFFAOYSA-N
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Description

1-(3-Fluoro-2-hydroxypropyl)cyclobutane-1-carbaldehyde is a cyclobutane-derived aldehyde featuring a fluorinated hydroxypropyl substituent. Its molecular formula is C₉H₁₃FO₂, with a molecular weight of 172.20 g/mol. The compound combines a strained cyclobutane ring, a reactive aldehyde group, and a fluorine atom at the 3-position of the hydroxypropyl chain. This structural arrangement confers unique electronic and steric properties, making it valuable in synthetic chemistry and pharmaceutical research. The fluorine atom enhances electronegativity and lipophilicity, while the hydroxyl and aldehyde groups enable diverse reactivity, including nucleophilic additions and hydrogen bonding interactions .

Properties

Molecular Formula

C8H13FO2

Molecular Weight

160.19 g/mol

IUPAC Name

1-(3-fluoro-2-hydroxypropyl)cyclobutane-1-carbaldehyde

InChI

InChI=1S/C8H13FO2/c9-5-7(11)4-8(6-10)2-1-3-8/h6-7,11H,1-5H2

InChI Key

SCNCQNBJGLXQFF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CC(CF)O)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-2-hydroxypropyl)cyclobutane-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the cyclobutane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the fluoro-hydroxypropyl group: This step often involves the use of fluorinating agents and hydroxylation reactions.

    Aldehyde functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-2-hydroxypropyl)cyclobutane-1-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like KMnO4 or H2O2.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like NaBH4 or LiAlH4.

    Substitution: The fluoro group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2, PCC, DMP

    Reduction: NaBH4, LiAlH4

    Substitution: Nucleophiles like OH-, NH2-, and CN-

Major Products

    Oxidation: 1-(3-Fluoro-2-hydroxypropyl)cyclobutane-1-carboxylic acid

    Reduction: 1-(3-Fluoro-2-hydroxypropyl)cyclobutane-1-methanol

    Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used

Scientific Research Applications

1-(3-Fluoro-2-hydroxypropyl)cyclobutane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-2-hydroxypropyl)cyclobutane-1-carbaldehyde depends on its interaction with specific molecular targets. The fluoro and hydroxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially modifying their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related cyclobutane carbaldehydes and derivatives, focusing on functional groups , reactivity , biological activity , and physicochemical properties .

Structural and Functional Group Comparisons

Compound Name Molecular Formula Key Structural Features Unique Aspects
1-(3-Fluoro-2-hydroxypropyl)cyclobutane-1-carbaldehyde C₉H₁₃FO₂ Fluorinated hydroxypropyl + cyclobutane + aldehyde Fluorine enhances reactivity and bioactivity; hydroxyl enables H-bonding .
1-(2,3-Dihydroxypropyl)cyclobutane-1-carbaldehyde C₈H₁₄O₃ Two hydroxyl groups on propyl chain Increased polarity and solubility; potential for multi-site interactions .
1-(2-Hydroxy-2-methylpropyl)cyclobutane-1-carbaldehyde C₉H₁₆O₂ Methyl group on hydroxypropyl chain Steric hindrance reduces reaction rates; altered pharmacokinetics .
1-(3-Chloroprop-2-en-1-yl)cyclobutane-1-carbaldehyde C₈H₁₁ClO Chlorinated propenyl substituent Electrophilic aldehyde + halogenated alkene; potential for cross-coupling .
1-(Prop-2-yn-1-yl)cyclobutane-1-carbaldehyde C₈H₁₀O Terminal alkyne substituent Alkyne enables click chemistry; high reactivity in cycloadditions .

Physicochemical Properties

Property 1-(3-Fluoro-2-hydroxypropyl)cyclobutane-1-carbaldehyde 1-(2-Hydroxy-2-methylpropyl)cyclobutane-1-carbaldehyde 1-(Prop-2-yn-1-yl)cyclobutane-1-carbaldehyde
Molecular Weight 172.20 g/mol 182.26 g/mol 138.21 g/mol
LogP ~1.2 (estimated) ~1.5 ~0.8
Hydrogen Bond Donors 1 (hydroxyl) 1 (hydroxyl) 0
Reactivity Index High (fluorine + aldehyde) Moderate (steric hindrance) Very High (alkyne)

Biological Activity

1-(3-Fluoro-2-hydroxypropyl)cyclobutane-1-carbaldehyde is a compound characterized by its unique cyclobutane ring and a carbaldehyde functional group, along with a fluorinated hydroxypropyl substituent. This structural configuration suggests potential biological activities that merit further exploration, especially in medicinal chemistry. The compound's molecular formula is C7H11FOC_7H_{11}FO, and it has a molecular weight of 182.21 g/mol. The presence of the fluorine atom is particularly noteworthy, as it can significantly influence the compound's reactivity and biological properties.

The chemical structure of 1-(3-Fluoro-2-hydroxypropyl)cyclobutane-1-carbaldehyde allows for various reactions typical of aldehydes, including nucleophilic addition and condensation reactions. These reactions are essential for synthesizing more complex organic molecules, which may exhibit diverse biological activities.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, which include:

  • Aldol Condensation : Utilizing appropriate starting materials to form the cyclobutane framework.
  • Fluorination Reactions : Introducing the fluorine atom at specific positions on the hydroxypropyl chain.
  • Reduction Reactions : Modifying the aldehyde group to explore different derivatives.

These methods provide flexibility in synthesizing this compound, allowing researchers to tailor its properties for specific biological applications.

Biological Activity

Research on the biological activity of 1-(3-Fluoro-2-hydroxypropyl)cyclobutane-1-carbaldehyde is limited but indicates potential pharmacological properties. Compounds with similar structures often exhibit activities such as:

  • Antimicrobial Effects : Some cyclobutane derivatives have shown efficacy against various pathogens.
  • Anticancer Activity : Certain structural analogs have been investigated for their ability to inhibit cancer cell proliferation.
  • Neuroprotective Properties : Fluorinated compounds are often studied for their effects on neurodegenerative diseases due to their ability to cross the blood-brain barrier.

Comparative Analysis with Similar Compounds

The uniqueness of 1-(3-Fluoro-2-hydroxypropyl)cyclobutane-1-carbaldehyde lies in its combination of structural features that may confer distinct biological activities not found in other similar compounds. A comparison with related compounds is summarized in Table 1.

Compound NameStructure FeaturesUnique Aspects
3-FluoropropanalContains a fluorinated propanal groupSimpler structure without cyclobutane
CyclobutanecarboxaldehydeCyclobutane ring with a carboxaldehyde groupLacks fluorination but retains cyclic structure
2-HydroxycyclobutanecarboxaldehydeHydroxy and carboxaldehyde on cyclobutaneDifferent functional groups affecting reactivity

Research Findings

Recent studies suggest that the biological activity of compounds similar to 1-(3-Fluoro-2-hydroxypropyl)cyclobutane-1-carbaldehyde can be attributed to their ability to interact with various biological targets. Interaction studies focusing on binding affinity and activity against specific enzymes or receptors are crucial for understanding how this compound functions at the molecular level. Such studies may include:

  • Enzyme Inhibition Assays : Testing the compound's ability to inhibit key enzymes involved in disease pathways.
  • Cell Line Studies : Evaluating cytotoxicity and proliferation effects in cancer cell lines.

Case Studies

While specific case studies directly involving 1-(3-Fluoro-2-hydroxypropyl)cyclobutane-1-carbaldehyde are scarce, analogous compounds have been explored extensively. For instance, fluorinated cyclobutanes have shown promising results in preclinical trials for their anticancer properties, leading researchers to hypothesize similar outcomes for this compound.

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